Functional Group Determinism: Carboxamide vs. Non-Carboxamide Scaffold in Generating DPP-4 Inhibitory Chemotypes
The 3-carboxamide group of CAS 1293996-12-9 is mechanistically indispensable for constructing triazolopiperidinylaminoamide DPP-4 inhibitors. The parent scaffold 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine (CAS 123291-54-3) lacks this group and cannot undergo the requisite azide cyclization–amidation–hydrolysis sequence, producing zero DPP-4 inhibitory derivatives . In contrast, the carboxamide-bearing intermediate yields triazolopiperidine derivatives 5a–5y, all achieving IC₅₀ < 50 nM against recombinant human DPP-4 in an in vitro fluorogenic assay [1].
| Evidence Dimension | Synthetic access to DPP-4 inhibitory pharmacophore (triazolopiperidine-β-aminoamide) |
|---|---|
| Target Compound Data | Yields triazolopiperidinylaminoamides 5a–5y; all IC₅₀ < 50 nM against DPP-4 (n = 25 compounds) |
| Comparator Or Baseline | 4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine (CAS 123291-54-3): no carboxamide handle; no DPP-4 inhibitory derivatives reported |
| Quantified Difference | Functional: carboxamide presence enables entire chemotype; absence yields no active derivatives |
| Conditions | Recombinant human DPP-4 fluorogenic enzyme inhibition assay; compounds tested at multiple concentrations to establish IC₅₀ |
Why This Matters
Procurement of the non-carboxamide analog would prevent access to the triazolopiperidine-β-aminoamide chemotype, rendering entire lead optimization programs infeasible.
- [1] Shan Z, Peng M, Fan H, et al. Discovery of potent dipeptidyl peptidase IV inhibitors derived from β-aminoamides bearing substituted [1,2,3]-triazolopiperidines for the treatment of type 2 diabetes. Bioorg. Med. Chem. Lett. 2011; 21(6): 1731–1735. PMID: 21334204. View Source
